

Spectroscopic Profile of Ethyl Cyanoformate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl cyanoformate

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This technical guide provides an in-depth overview of the spectroscopic data for **ethyl cyanoformate** ($C_4H_5NO_2$), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (1H) and carbon-13 (^{13}C) NMR data for **ethyl cyanoformate**, typically recorded in deuterated chloroform ($CDCl_3$).

1H NMR Data

The 1H NMR spectrum of **ethyl cyanoformate** is characterized by two distinct signals corresponding to the ethyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|-------------|--------------------------|--|
| ~4.41 | Quartet (q) | 2H | 7.2 | Methylene (-O-CH ₂ -CH ₃) |
| ~1.39 | Triplet (t) | 3H | 7.2 | Methyl (-O-CH ₂ -CH ₃) |

Data sourced from a 300 MHz spectrum in CDCl₃.[\[1\]](#)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **ethyl cyanoformate** displays four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|--|
| ~160-170 | Ester Carbonyl (C=O) |
| ~110-120 | Nitrile (C≡N) |
| ~60-70 | Methylene (-O-CH ₂ -CH ₃) |
| ~10-20 | Methyl (-O-CH ₂ -CH ₃) |

Note: The chemical shift values are predicted based on typical ranges for the respective functional groups.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl cyanoformate** is distinguished by strong absorptions corresponding to the nitrile and ester carbonyl groups.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------|
| ~2240-2260 | Medium | C≡N stretch (Nitrile) |
| ~1730-1750 | Strong | C=O stretch (Ester) |
| ~1000-1300 | Strong | C-O stretch |
| ~2850-3000 | Strong | C-H stretch (Alkane) |

Data represents typical absorption frequencies for the functional groups.[5]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring NMR and IR spectra of liquid samples like **ethyl cyanoformate**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-25 mg of **ethyl cyanoformate** is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's magnet. The instrument is then "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.[6]
- **Data Acquisition:** Standard acquisition parameters are set, including the number of scans (typically 8-16 for a standard ¹H spectrum), pulse width, and acquisition time.[6] For ¹³C NMR, a greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[3]
- **Data Processing:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased to ensure all peaks are in the positive absorptive mode. The chemical shift axis is calibrated using the internal standard (TMS) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Finally, the peaks are integrated to determine the relative ratios of protons.[6]

IR Spectroscopy Protocol

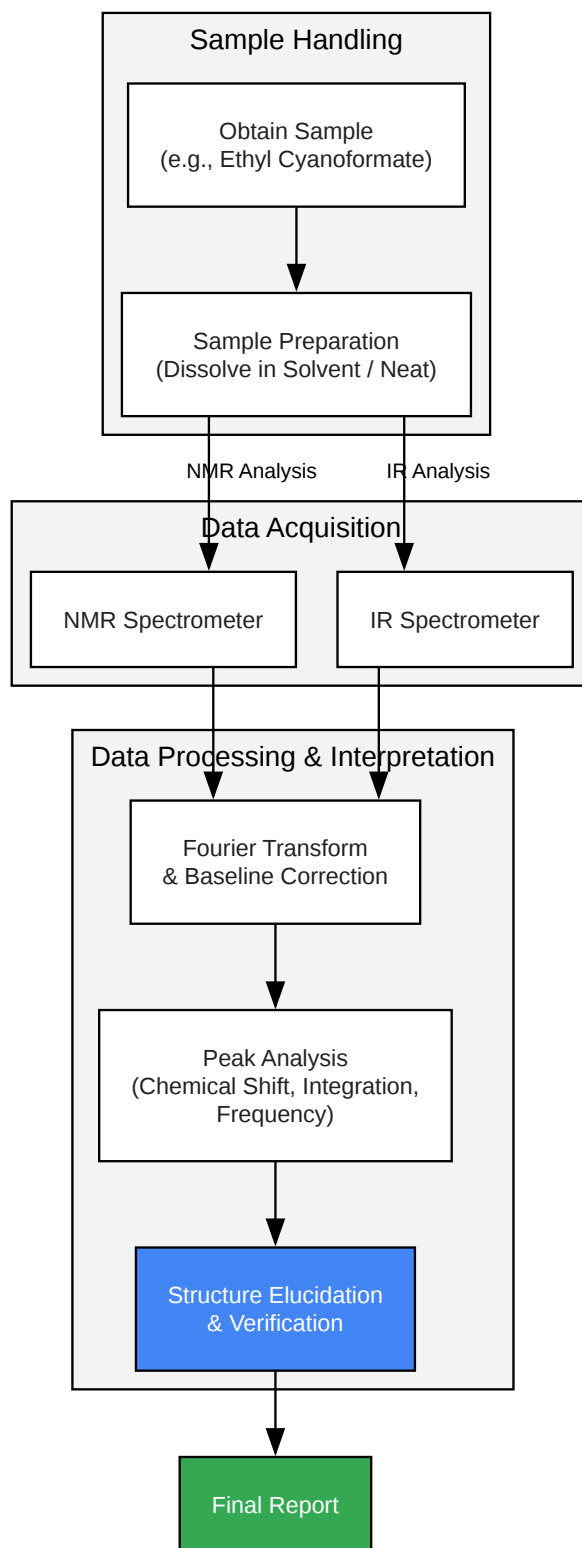
For a liquid sample such as **ethyl cyanoformate**, the spectrum can be obtained directly without extensive sample preparation.

- **Neat Sample (Capillary Cell):** A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin capillary film. The assembly is then placed in the spectrometer's sample holder for analysis.
- **Attenuated Total Reflectance (ATR):** A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[7] An anvil is pressed against the sample to ensure good contact with the crystal. This technique is rapid and requires minimal sample.
- **Data Acquisition:** A background spectrum (of air or the clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **ethyl cyanoformate**.

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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